molecular formula C23H30ClN3O3S B3037439 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 478041-67-7

4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol

Cat. No.: B3037439
CAS No.: 478041-67-7
M. Wt: 464 g/mol
InChI Key: DLXWLLKHLNVYSK-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a complex organic compound that features a piperazine ring, a benzyl group, a chlorophenyl sulfonyl group, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group produces a sulfide.

Scientific Research Applications

4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group may facilitate binding to these targets, while the sulfonyl and piperidinol moieties contribute to the compound’s overall activity. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
  • 4-[(4-Benzylpiperazino)methyl]-1-[(4-fluorophenyl)sulfonyl]-4-piperidinol
  • 4-[(4-Benzylpiperazino)methyl]-1-[(4-bromophenyl)sulfonyl]-4-piperidinol

Uniqueness

4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl sulfonyl group, in particular, differentiates it from similar compounds and may enhance its activity in certain applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O3S/c24-21-6-8-22(9-7-21)31(29,30)27-12-10-23(28,11-13-27)19-26-16-14-25(15-17-26)18-20-4-2-1-3-5-20/h1-9,28H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXWLLKHLNVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCN(CC2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127560
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478041-67-7
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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